

# An In-depth Technical Guide on D-Histidine Monohydrochloride: Structure and Stereochemistry

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## Compound of Interest

Compound Name: *D-Histidine monohydrochloride*

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This technical guide provides a comprehensive overview of the structural and stereochemical properties of **D-Histidine monohydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical characteristics, spectroscopic signature, and stereoisomeric configuration. It also includes a representative experimental protocol for its preparation and a workflow for its characterization.

## Introduction

Histidine is an essential  $\alpha$ -amino acid featuring an imidazole side chain, which imparts basic properties and allows it to participate in various biological processes, including protein synthesis and folding, enzyme catalysis, and metal ion transport.[1][2][3] While the L-enantiomer is the naturally occurring form, the unnatural isomer, D-histidine, is of significant interest in pharmaceutical and peptide research.[4] The incorporation of D-amino acids like D-histidine into peptide chains can significantly enhance their stability by increasing resistance to enzymatic degradation by proteases.[5] This guide focuses on the monohydrochloride monohydrate form of D-histidine, which is frequently used due to its enhanced water solubility.[6]

## Chemical Structure and Physical Properties

**D-Histidine monohydrochloride** is the hydrochloride salt of D-histidine. The monohydrate form indicates the presence of one molecule of water within the crystal lattice.<sup>[7]</sup> Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an imidazole side chain. The hydrochloride salt form results from the protonation of the amino group.

Below is a summary of its key physical and chemical properties:

Property	Value	Reference
IUPAC Name	(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride	[6]
Synonyms	D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride	
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> · HCl · H <sub>2</sub> O	
Molecular Weight	209.63 g/mol	
CAS Number	6341-24-8	
Appearance	White to off-white powder	[6]
Melting Point	252-256 °C (decomposes)	[6]
Solubility	Soluble in water	[3]

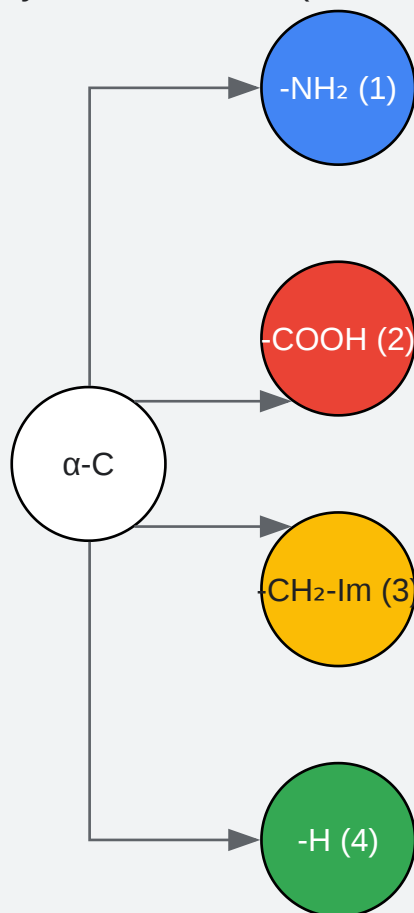
## Stereochemistry

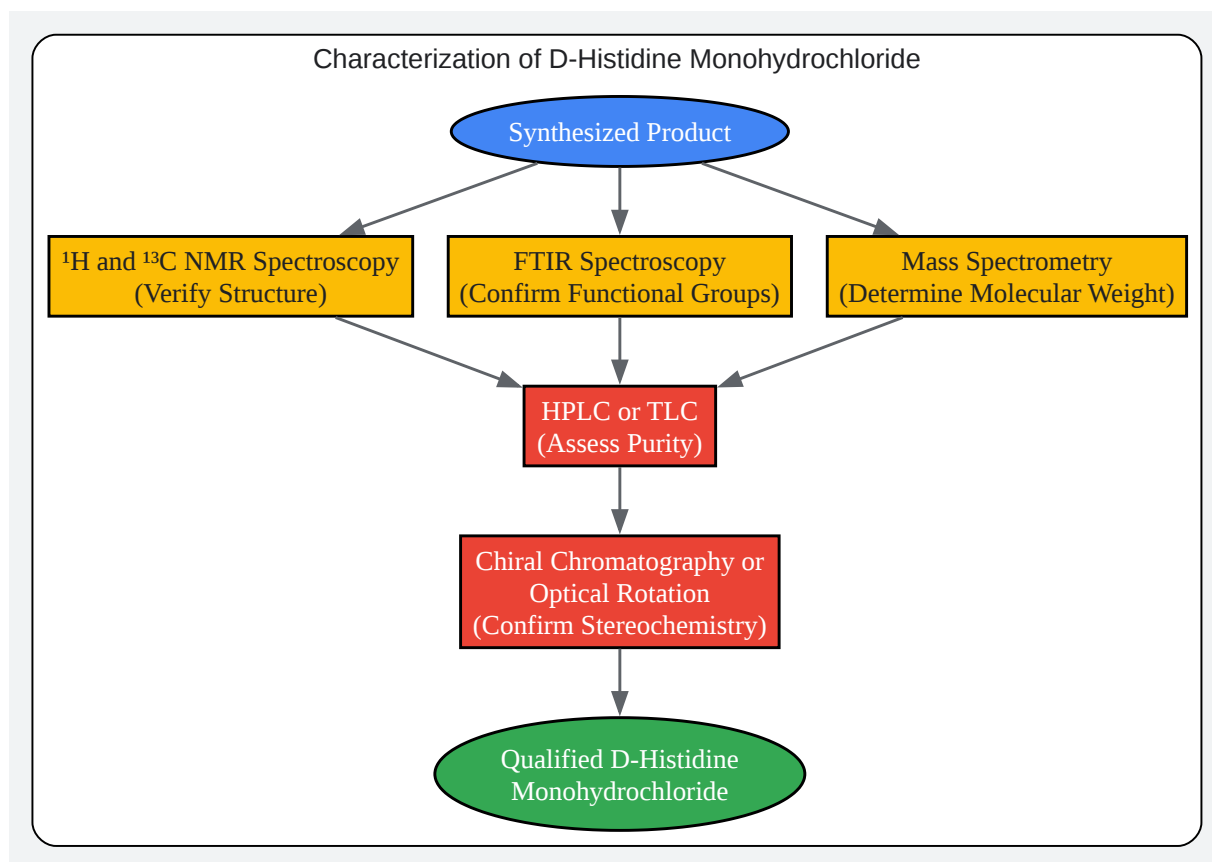
The stereochemistry of an amino acid is critical to its biological function. D-Histidine is the enantiomer of the natural L-Histidine.

- **Configuration:** The "D" designation refers to the configuration of the molecule relative to D-glyceraldehyde. In the Fischer projection, the amino group is on the right side.
- **Cahn-Ingold-Prelog (CIP) Convention:** According to the CIP priority rules, the absolute configuration at the α-carbon of D-histidine is (R). The substituents are prioritized as follows:

1. -NH<sub>2</sub> > 2. -COOH > 3. -CH<sub>2</sub>-imidazole > 4. -H.

## CIP Priority for D-Histidine (R-configuration)





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